4-Chlorohexa-2,4-dienoic acid

Organic Synthesis Process Chemistry Physicochemical Characterization

4-Chlorohexa-2,4-dienoic acid is a C6 chlorinated, unsaturated carboxylic acid, specifically a halogenated derivative of sorbic acid (2,4-hexadienoic acid). The compound features a conjugated diene system with a chlorine substituent at the 4-position and a terminal carboxylic acid group, giving it a molecular weight of 146.57 g/mol.

Molecular Formula C6H7ClO2
Molecular Weight 146.57 g/mol
CAS No. 97552-61-9
Cat. No. B12663971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorohexa-2,4-dienoic acid
CAS97552-61-9
Molecular FormulaC6H7ClO2
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESCC=C(C=CC(=O)O)Cl
InChIInChI=1S/C6H7ClO2/c1-2-5(7)3-4-6(8)9/h2-4H,1H3,(H,8,9)/b4-3+,5-2-
InChIKeyFBHZRIIRIRXHEM-QSDRKMMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorohexa-2,4-dienoic acid (CAS 97552-61-9): A Conjugated Diene Building Block for Research


4-Chlorohexa-2,4-dienoic acid is a C6 chlorinated, unsaturated carboxylic acid, specifically a halogenated derivative of sorbic acid (2,4-hexadienoic acid). The compound features a conjugated diene system with a chlorine substituent at the 4-position and a terminal carboxylic acid group, giving it a molecular weight of 146.57 g/mol . Its IUPAC name is (2E,4Z)-4-chlorohexa-2,4-dienoic acid. The presence of both a reactive carboxylic acid handle and a halogenated conjugated system makes it a potentially useful intermediate in organic synthesis, but its specific biological or physicochemical profiling against close structural analogs is largely absent from the public domain literature.

Why 4-Chlorohexa-2,4-dienoic Acid Cannot Be Interchanged with Generic Sorbic Acid Derivatives


In-class substitution between sorbate derivatives is unreliable without specific evidence. The introduction of a chlorine atom at the 4-position fundamentally alters the molecule's electronic structure, reactivity, and lipophilicity compared to the unsubstituted parent, sorbic acid. This regiochemistry is critical, as the position of halogenation on the diene system directly influences the electronic density and steric environment, which govern its behavior as a diene in cycloadditions or its interaction with biological targets . Even among chlorinated isomers, such as 2-chlorohexa-2,4-dienoic acid (CAS 114607-25-9), the shift in substitution position predicts differing reactivity and binding profiles, necessitating compound-specific qualification rather than generic procurement.

Quantitative Differentiation Profile for 4-Chlorohexa-2,4-dienoic acid (CAS 97552-61-9)


Physicochemical Differentiation: Computed Boiling Point vs. Sorbic Acid

The predicted boiling point for 4-chlorohexa-2,4-dienoic acid is significantly higher than that of the unsubstituted parent, sorbic acid. This difference arises from the increased molecular weight and polarizability introduced by the chlorine substituent. The computed value for the target compound is 249°C at 760 mmHg [1], whereas sorbic acid has a boiling point of 228°C (decomposes) [2]. This 21°C increase indicates a substantial change in physical properties that would affect purification methods, handling, and thermal stability assessment during experimental design.

Organic Synthesis Process Chemistry Physicochemical Characterization

Structural Isomer Differentiation: Regiochemistry vs. 2-Chlorohexa-2,4-dienoic Acid

The target compound, 4-chlorohexa-2,4-dienoic acid, is a positional isomer of 2-chlorohexa-2,4-dienoic acid (CAS 114607-25-9). This regioisomeric difference places the electron-withdrawing chlorine atom at a distinct position on the conjugated system, which is a critical determinant of reactivity in cycloaddition reactions and potential target interactions. While both share the same molecular formula (C6H7ClO2) and molecular weight (146.57 g/mol) , the spatial arrangement leads to different electronic potential surfaces and steric hindrance. No head-to-head biological study exists, but in silico modeling or fundamental reactivity principles dictate they cannot be considered interchangeable.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Lack of High-Strength Comparative Biological Evidence

A systematic review of the public literature and authoritative databases reveals a complete absence of direct head-to-head biological comparisons between 4-chlorohexa-2,4-dienoic acid and its closest analogs, such as sorbic acid or other chlorinated hexadienoic acids. No peer-reviewed studies were found that report quantitative IC50, MIC, or Ki values for this specific compound against any defined biological target, nor any comparative data against a baseline compound in the same assay [1], [2]. This evidence gap means that any claim of superior or differentiated biological performance is unsupported.

Antimicrobial Research Enzyme Inhibition Drug Discovery

Validated Application Scenarios for 4-Chlorohexa-2,4-dienoic Acid Based on Available Evidence


Organic Synthesis of Chlorinated Cycloadducts via Diels-Alder Chemistry

The conjugated diene system of 4-chlorohexa-2,4-dienoic acid makes it a theoretical candidate for Diels-Alder [4+2] cycloadditions. The presence of the chlorine substituent is a key differentiator, as it introduces steric and electronic effects that can influence reaction rate, regioselectivity, and endo/exo selectivity compared to the unsubstituted parent . The carboxylic acid group further provides a synthetic handle for subsequent derivatization. Researchers can use this compound to explore the impact of halogenation on cycloaddition outcomes.

Internal Structure-Activity Relationship (SAR) Probe for Chlorinated Lipophilic Acids

Given the absence of comprehensive public biological data, the compound's most high-value application is as a probe in internal de novo SAR studies. A research group investigating a biological target (e.g., an enzyme that interacts with lipophilic acids) could procure this compound alongside unsubstituted sorbic acid and the 2-chloro isomer. The key quantitative analysis would then be generated in-house by comparing their activities under identical, controlled conditions, thus establishing a proprietary differentiation dataset.

Precursor for Novel Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs

Some vendor information suggests the compound may serve as a precursor to NSAIDs and antiviral agents . While no specific synthetic pathways or target molecules are publicly disclosed, an industrial user could investigate this compound as a key intermediate for creating new chemical entities. The procurement value lies in its status as a differentiated, halogenated building block that can introduce a unique structural motif into a medicinal chemistry program, provided the internal chemistry effort validates its utility.

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